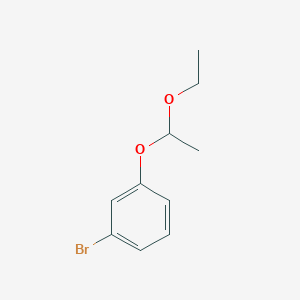
Testosterone-d3 Propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone-d3 Propionate is a synthetic derivative of testosterone, a naturally occurring androgen hormone. It is a deuterated form of testosterone propionate, where three hydrogen atoms are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolism of testosterone due to the stability and traceability of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone-d3 Propionate typically involves the esterification of testosterone with propionic acid in the presence of a deuterium source. The reaction is carried out under anhydrous conditions to prevent hydrolysis. Common reagents include deuterated propionic acid and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Testosterone-d3 Propionate undergoes various chemical reactions, including:
Oxidation: Conversion to 17-ketosteroids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: Ester hydrolysis to yield free testosterone and propionic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products
Oxidation: 17-ketosteroids.
Reduction: 17β-hydroxy derivatives.
Substitution: Free testosterone and propionic acid.
Scientific Research Applications
Testosterone-d3 Propionate is widely used in scientific research due to its stability and traceability. Its applications include:
Chemistry: Studying the metabolic pathways and degradation products of testosterone.
Biology: Investigating the role of testosterone in cellular processes and its interaction with androgen receptors.
Medicine: Researching the pharmacokinetics and pharmacodynamics of testosterone replacement therapies.
Industry: Developing and testing new formulations of testosterone-based drugs.
Mechanism of Action
Testosterone-d3 Propionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The primary molecular targets include the androgen receptor and various enzymes involved in steroid metabolism. The pathways involved include the androgen receptor signaling pathway and the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase.
Comparison with Similar Compounds
Testosterone-d3 Propionate is compared with other testosterone esters such as:
Testosterone Enanthate: Longer half-life and less frequent dosing.
Testosterone Cypionate: Similar to enanthate but with a slightly longer half-life.
Testosterone Undecanoate: Longest half-life, used for very infrequent dosing.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of testosterone metabolism is required.
List of Similar Compounds
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Undecanoate
- Testosterone Phenylpropionate
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1/i8D2,19D |
InChI Key |
PDMMFKSKQVNJMI-QKDKVBLDSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CC |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


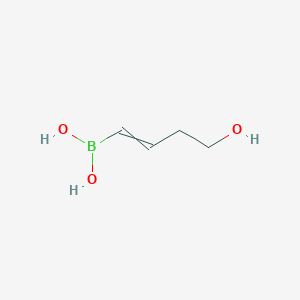
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
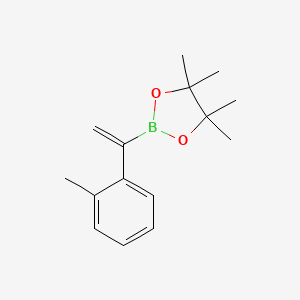

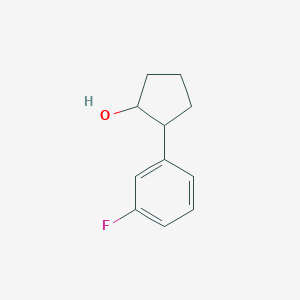

![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)
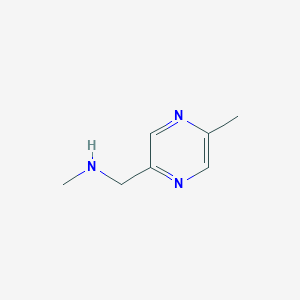


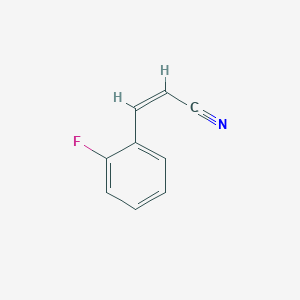
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)

